Home > Products > Screening Compounds P137961 > 2-methoxy-5-methyl-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
2-methoxy-5-methyl-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide -

2-methoxy-5-methyl-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Catalog Number: EVT-5261555
CAS Number:
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl] 5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

  • Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [, , ] It exhibits anxiolytic and antidepressant-like effects in rodent models. [, , ] Studies have shown its efficacy in various stress-related disorders by antagonizing CRF-induced responses. [, , ]

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Relevance: This compound, like 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, features a methoxy group and a piperidine ring within its structure. [, ] This suggests potential similarities in their physicochemical properties and potential interactions with biological targets, although their overall structures differ significantly.

N-(Ethyl-2-pyrrolidinyl-methyl)-2-methoxy-5-sulfamoyl benzamide (Sulpiride)

  • Compound Description: Sulpiride demonstrates notable effects on gastrointestinal motility in various animal models. [] It appears to exert its action through a combination of stimulating cholinergic neurons and depressing gastrointestinal smooth muscle. [] Sulpiride also exhibits anticholinesterase activity, further contributing to its effects on gastrointestinal function. []
  • Relevance: Sulpiride shares the 2-methoxybenzamide moiety with the target compound 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, and both feature a pyrrolidine ring. [] This structural similarity suggests potential overlap in their binding affinities to certain biological targets and possibly shared pharmacological effects.

N-(2-Phenyl-1H-indol-7-yl)-benzene-sulfonamide Derivatives

  • Compound Description: This research focuses on the synthesis and structural analysis of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides, exploring their potential as antipsychotic drugs. [] The study highlights the importance of substituent patterns for activity and analyzes hydrogen bonding patterns within the crystal structures. [] Specific examples include p-methyl, p-methoxy, and p-bromo derivatives. []
  • Relevance: The N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide derivatives, particularly those with p-methyl and p-methoxy substituents, are structurally similar to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide due to the shared benzenesulfonamide core and the presence of analogous substituents. [] This suggests a potential for similar pharmacological activity, particularly given the focus on antipsychotic activity within this group of compounds.

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 acts as a potent and orally active leukotriene receptor antagonist. [] It exhibits strong binding affinity for leukotriene receptors and effectively inhibits leukotriene-induced bronchoconstriction. [] The R-enantiomer shows higher potency compared to the S-enantiomer. []

Ethyl 6-Methoxy-7-methyl-1-aryl/cyclohexyl-4-oxo-2-naphthoates

  • Compound Description: These compounds serve as key intermediates in the synthesis of β-apopicropodophyllin analogues, which are of interest for their potential anti-AIDS and antimitotic activities. [] This research focuses on optimizing the synthesis of these intermediates and understanding their structure-activity relationships. []

N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits specific structural features like a dihedral angle between the pyrazole and benzene rings and intramolecular hydrogen bonding. [] Its crystal packing is influenced by various intermolecular interactions, including hydrogen bonds and π-π stacking. [] No specific biological activity is mentioned.

Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine] Derivatives

  • Compound Description: These compounds represent a novel class of heterocyclic systems synthesized via cycloaddition reactions. [] Their structures have been characterized using various spectroscopic methods, including NMR, IR, and HRMS, and confirmed by X-ray crystallography. [] No specific biological activity is mentioned.
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] These compounds represent a distinct class of heterocycles.

1-Aryl-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates and Derivatives

  • Compound Description: This research focuses on synthesizing a series of isoxazole, dihydropyrazolone, and tetrahydropyridine derivatives from 1-aryl-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. [] The synthesized compounds were characterized using spectroscopic techniques, and in one case, X-ray analysis was used for structure confirmation. [] No specific biological activity is mentioned.
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] These compounds represent a distinct class of heterocycles.

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: These compounds represent a new series synthesized and characterized using spectroscopic techniques like 1H & 13C NMR and LCMS. [] Their antibacterial activity was evaluated. []
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] These compounds represent a distinct class of heterocycles.

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

  • Compound Description: N-[11C]7 is a carbon-11 labeled compound synthesized for potential use as a PET imaging probe targeting the PI3K/mTOR pathway in cancer. [] Its design is based on the potent dual PI3K/mTOR inhibitor 7, with the addition of a carbon-11 labeled methyl group for PET imaging. []
  • Compound Description: FLB 457 and FLB 463 are potent and stereospecific dopamine D2 receptor antagonists. [] Both compounds display almost identical conformations despite differences in their anionic environment. [] The S-enantiomers are responsible for their biological activities. []
  • Relevance: These compounds, especially FLB 457, share several structural features with the target compound 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, including the 2-methoxybenzamide moiety, the ethylpyrrolidinylmethyl group attached to the amide nitrogen, and a halogen substituent on the benzene ring. [] This structural similarity suggests a potential for some degree of overlap in their binding affinities and possibly even pharmacological activity, despite their different primary targets.

Imidazolidin-2-1,3-disubstituted Derivatives

  • Compound Description: This patent describes a vast family of imidazolidin-2-1,3-disubstituted derivatives designed as CYP inhibitors. [] The compounds encompass various substituents and structural modifications aimed at optimizing their inhibitory activity against CYP enzymes. []

4-Amino-N-1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride)

  • Compound Description: Amisulpride is a neuroleptic drug with a distinct folded conformation primarily dictated by intra- and intermolecular hydrogen bonds. [, ] This conformation, with the aromatic and pyrrolidine rings nearly perpendicular, influences its pharmacological properties. [, ]
  • Relevance: Amisulpride exhibits significant structural similarities to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, sharing the 2-methoxybenzamide core and the 1-ethyl-2-pyrrolidinylmethyl substituent attached to the amide nitrogen. [, ] This close structural resemblance strongly suggests potential overlap in their binding profiles and possibly some shared pharmacological activities, although their precise mechanisms of action might differ.

1-(Substituted) azacoumarin-3-carboxylic acids

  • Compound Description: These compounds are synthesized and characterized for their potential as anticancer agents, particularly against the MCF-7 breast cancer cell line. [] The study highlights the impact of different substituents on the azacoumarin-3-carboxylic acid scaffold on their anticancer activity. []
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] These compounds represent a distinct class of heterocycles.
  • Compound Description: These two compounds were isolated and identified from the water-soluble extracts of Thymus munbyanus subsp. ciliatus. [] These phenolic compounds, along with other isolated compounds, exhibited excellent antioxidant and radical scavenging activities. []

N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

  • Compound Description: Sch.336 is a selective cannabinoid CB2 receptor inverse agonist, exhibiting higher potency than the known CB2-selective compound SR144528. [] It can decrease GTPγS binding, modulate cAMP levels, and impair cell migration in vitro and in vivo. [] Sch.336 shows potential as an immunomodulatory agent for inflammatory disorders. []
  • Compound Description: This study focuses on identifying chemical compounds with antioxidant potential in hot water extracts of agarwood leaves. [] It involves phytochemical screening, GC-MS analysis, and antioxidant activity assessment using the DPPH method. []

N-[2-[[(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-1-oxo-4-hexen-1-yl]amino]ethyl]-(1α,3R,4α,5R)-1,3,4,5-tetrakis(acetyloxy)cyclohexanecarboxamide (MQ4)

  • Compound Description: MQ4 is a novel mycophenolic acid (MPA)-quinic acid (QA) conjugate designed as an immunosuppressant with potentially reduced toxicity compared to MPA alone. [] It shows improved stability in human plasma and exhibits promising characteristics in regulating immune responses and pancreatic β-cell function. []
  • Compound Description: This research identifies and analyzes thirty-eight bioactive compounds present in the methanolic extract of Cyclamen persicum using GC-MS. []
  • Compound Description: These compounds are cholecystokinin (CCK) B antagonists that exhibit significant potentiation of antinociception mediated by endogenous enkephalins. [] Studies have shown their efficacy in enhancing the antinociceptive effects of enkephalin-based analgesics in various animal models. []
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] These compounds represent a distinct class of molecules targeting the CCKB receptor.

N-(n-Butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane (JHW007)

  • Compound Description: JHW007 acts as a dopamine transporter (DAT) ligand with unique pharmacological properties. [] While it binds to DAT, it exhibits minimal cocaine-like behavioral effects and can antagonize cocaine's actions. [] JHW007's mechanism of action may involve interaction with σ receptors. []
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] JHW007 is structurally distinct, derived from benztropine, and interacts with dopamine transporters.
  • Compound Description: These compounds are involved in modulating calcium signaling pathways and their influence on cocaine-induced behavioral sensitization. [] Diltiazem and ω-conotoxin GVIA are calcium channel antagonists, while KN-93, H-89, and bisindolylmaleimide I are inhibitors of protein kinases. []
  • Relevance: These compounds are not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide and target distinct pharmacological pathways unrelated to the target compound's potential mechanisms. []

Azinothricin

  • Compound Description: Azinothricin is a novel hexadepsipeptide antibiotic characterized by a unique 19-membered cyclodepsipeptide ring and a C21 side chain. [] It exhibits antibacterial activity primarily against Gram-positive microorganisms. []
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] Azinothricin belongs to the peptide class, distinct from the target compound.

N-(3-Substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

  • Compound Description: These compounds are celecoxib derivatives designed and synthesized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. [] They were evaluated for various biological activities and their potential gastric toxicity. []

1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids

  • Compound Description: This research investigates a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, focusing on their synthesis and antimicrobial activity. [] Several compounds within this series exhibited potent in vitro activity against both Gram-negative and Gram-positive bacteria, with some showing comparable efficacy to their N-ethyl counterparts but with improved pharmacokinetic profiles. []
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] These compounds represent a distinct class of quinoline derivatives.

Dantrolene and Digoxin

  • Compound Description: This study uses dantrolene and digoxin to investigate whether cerebrospinal fluid (CSF) can be used as a surrogate to assess brain exposures of breast cancer resistance protein (BCRP) and P-glycoprotein (Pgp) substrates. [] The research demonstrates that inhibition of BCRP and Pgp increases the exposures of these drugs in both brain and CSF. []
  • Relevance: Dantrolene and digoxin are not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. They are used in this study as probe substrates for transporter proteins BCRP and Pgp. []

Dasatinib

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor whose brain distribution is limited by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP)-mediated efflux. [] Inhibiting these transporters significantly increases dasatinib's brain concentration, suggesting their importance in limiting its CNS delivery. []
  • Relevance: Dasatinib is not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. It's investigated in this study for its interaction with efflux transporters P-gp and BCRP. []

Rapitalam (ZC64-0001, N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide)

  • Compound Description: Rapitalam is investigated for its potential in treating Parkinson's disease by targeting metabotropic glutamate receptors of group III (mGluR4). [] In vitro studies on HEK293T cells expressing mGluR4 suggest that rapitalam does not directly influence intracellular Ca2+ levels. []

1-Oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles

  • Compound Description: This research focuses on synthesizing and characterizing various 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, evaluating their in vitro antibacterial activity and in vivo antitumor potential. [] While some derivatives show promising antibacterial activity, they were inactive against P-388 lymphocytic leukemia in mice. []
  • Relevance: No direct structural similarity to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is apparent. [] These compounds represent a distinct class of benzimidazole derivatives.
  • Compound Description: This study employs GC-MS to analyze the bioactive compounds present in the methanolic extract of Macrophomia phaseolus, evaluating their antifungal and antibacterial activities. [] The identified compounds exhibited varying degrees of efficacy against tested fungal and bacterial strains. []

5-HT4 Receptor Agonists and Antagonists

  • Compound Description: This research investigates the pharmacological profile of the 5-HT4 receptor in piglet isolated right atrium, comparing its characteristics to those found in other species. [] Various tryptamine derivatives, substituted benzamides, and benzimidazolone derivatives are used to explore potential 5-HT4 receptor subtypes and their pharmacological properties. []
  • Relevance: These compounds are not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. They are used to characterize the 5-HT4 receptor. []
  • Compound Description: This research outlines the structural elucidation of the antibiotic aurodox, establishing its complete stereochemistry and correlating it with the related antibiotic mocimycin (kirromycin). []
  • Relevance: Aurodox is not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. It represents a distinct class of macrolide antibiotics. []
  • Compound Description: This study explores the effects of various sigma (σ) ligands on NMDA-evoked noradrenaline release in rat hippocampal slices. [] Compounds like BD-737, (+)-pentazocine, and DTG, representing different σ receptor subtypes, displayed varying effects on NMDA responses. [] This suggests the presence of distinct σ receptor subtypes with potentially diverse pharmacological profiles. []
  • Relevance: These sigma ligands are not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. They are used to differentiate between sigma receptor subtypes. []
  • Compound Description: This study identifies fifty-three phytochemical compounds in the methanolic extract of Cyperus iria L. using GC-MS. [] The identified compounds exhibit diverse potential bioactivities, including antioxidant, anticancer, and antimicrobial properties. []

Ritonavir and Darunavir

  • Compound Description: This research investigates the role of P-glycoprotein (P-gp) in the intestinal absorption of darunavir, a second-generation HIV-1 protease inhibitor, and the impact of ritonavir coadministration. [] Using in vitro and in vivo models, the study demonstrates that P-gp can modulate darunavir absorption, and ritonavir, a known P-gp inhibitor, significantly increases darunavir's apparent permeability. []
  • Relevance: Ritonavir and darunavir are not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. They are used in this study to understand the impact of P-gp on drug absorption. []
  • Compound Description: This research investigates the cardioprotective effects of hydrogen sulfide (H2S) and its mechanism of action, particularly its interaction with the Na+/H+ exchanger (NHE-1). [] The study demonstrates that H2S, like the NHE-1 inhibitor KR-32568, protects cardiac myocytes from ischemia/reperfusion injury, suggesting a shared pathway involving NHE-1 inhibition. []
  • Relevance: Hydrogen sulfide and KR-32568 are not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. They are used to study the role of NHE-1 in cardioprotection. []
  • Compound Description: This study investigates the impact of P-glycoprotein (P-gp) on the brain distribution of abacavir, an anti-HIV1 nucleoside reverse transcriptase inhibitor. [] The research demonstrates that abacavir is a substrate for P-gp, and inhibiting P-gp significantly increases abacavir's brain concentration, suggesting a role for P-gp in limiting its CNS delivery. []
  • Relevance: Abacavir is not structurally related to 2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. It is used in this study to understand the influence of P-gp on drug distribution to the brain. []

Properties

Product Name

2-methoxy-5-methyl-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

IUPAC Name

2-methoxy-5-methyl-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H26N2O4S/c1-16-6-9-18(10-7-16)23(15-21(24)22-12-4-5-13-22)28(25,26)20-14-17(2)8-11-19(20)27-3/h6-11,14H,4-5,12-13,15H2,1-3H3

InChI Key

FZWKPCOYICIINC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.